(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a brominated furan ring and a pyrimidinyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the bromination of a furan ring. The brominated furan is then coupled with a pyrimidinyl-substituted piperazine through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include bromine, pyrimidine derivatives, and piperazine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also carefully selected to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furan and pyrimidine rings.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can yield various substituted furans and pyrimidines .
Scientific Research Applications
(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The brominated furan and pyrimidinyl-piperazine moieties can interact with enzymes and receptors, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2-furyl)pyrimidine: Similar in structure but lacks the piperazine moiety.
2-Bromo-5-fluoropyridine: Contains a brominated pyridine ring instead of a furan ring.
5-Bromo-2-fluoropyrimidine: Features a fluorinated pyrimidine ring.
Uniqueness
(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its combination of a brominated furan ring and a pyrimidinyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c14-11-3-2-10(20-11)12(19)17-6-8-18(9-7-17)13-15-4-1-5-16-13/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOPLBFHMYWYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.